molecular formula C19H18N2O3 B11265084 3-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

3-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B11265084
M. Wt: 322.4 g/mol
InChI Key: CMRDUCKDSHSUMC-UHFFFAOYSA-N
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Description

3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that features a benzoxazole ring fused with a phenylpyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and cognitive-enhancing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps:

    Formation of the Phenylpyrrolidine Moiety: This step involves the alkylation of a pyrrolidine derivative with a phenyl group.

    Cyclization to Form the Benzoxazole Ring: The intermediate product undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C19H18N2O3/c22-18(13-21-16-8-4-5-9-17(16)24-19(21)23)20-11-10-15(12-20)14-6-2-1-3-7-14/h1-9,15H,10-13H2

InChI Key

CMRDUCKDSHSUMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O

Origin of Product

United States

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